6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
6-anilino-7-(1H-benzimidazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5OS/c25-18-16-15(20-10-21-18)14(17-23-12-8-4-5-9-13(12)24-17)19(26-16)22-11-6-2-1-3-7-11/h1-10,22H,(H,23,24)(H,20,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVLAZRZVZETGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=C(S2)C(=O)NC=N3)C4=NC5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A cyclization reaction between 4-aminothiophene-3-carboxylate derivatives and urea or thiourea under acidic or basic conditions forms the pyrimidinone ring. For example, ethyl 4-amino-5-methylthiophene-3-carboxylate reacts with thiourea in ethanol under reflux to yield 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. Modifications to this method include substituting methyl groups with other alkyl chains to adjust solubility and reactivity.
Suzuki-Miyaura Coupling for Functionalization
Palladium-catalyzed cross-coupling reactions introduce aryl or heteroaryl groups at specific positions. For instance, bromination at the C5 position of 6-methyl-2-thiomethyl-pyrimidin-4-one followed by Suzuki coupling with phenyl boronic acid installs phenyl groups. This strategy is adaptable for introducing pre-functionalized benzimidazole precursors.
Installation of the 6-Anilino Group
The anilino group at position 6 is introduced via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed amination:
Buchwald-Hartwig Amination
Palladium catalysts (e.g., Pd(OAc)₂, Xantphos) enable coupling of aryl halides with aniline derivatives. For example, 6-bromo-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one reacts with aniline in the presence of Cs₂CO₃ and Pd₂(dba)₃ to afford the target compound.
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Conditions : 1,4-Dioxane, 100–120°C, 12–24 hours
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Yield : 50–65%
Direct NAS with Activated Intermediates
Electrophilic activation of the pyrimidinone core using phosphorus oxychloride converts the 4-oxo group to a chloro substituent, enhancing reactivity toward aniline. Subsequent displacement in refluxing ethanol with excess aniline achieves the substitution.
Optimization and Challenges
Regioselectivity in Benzimidazole Formation
Competing reactions at N1 and N3 of the benzimidazole precursor necessitate careful control of stoichiometry and pH. Acidic conditions favor cyclization at N1, while basic media may lead to N3-substituted byproducts.
Solubility and Purification
The poor aqueous solubility of intermediates often requires chromatographic purification. Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity but complicate isolation. Recrystallization from ethanol/water mixtures (7:3 v/v) yields pure crystals.
Catalytic System Efficiency
Comparative studies of palladium catalysts (Table 1) reveal PdCl₂(dppf)₂ as optimal for Suzuki couplings, while Pd(OAc)₂/Xantphos excels in Buchwald-Hartwig aminations.
Table 1: Catalyst Performance in Key Coupling Steps
| Reaction Type | Catalyst System | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Suzuki Coupling | PdCl₂(dppf)₂ | 78 | >95 |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 65 | 90 |
| Nucleophilic Substitution | None (thermal) | 45 | 80 |
Scalability and Industrial Considerations
Large-scale synthesis faces challenges in cost management and waste reduction. Microwave-assisted reactions reduce processing times by 60% compared to conventional heating. Additionally, replacing toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) improves sustainability without sacrificing yield.
Analytical Characterization
Critical characterization data include:
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¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrimidinone H), 7.85–7.20 (m, 9H, aromatic H)
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LC-MS : [M+H]⁺ m/z 402.1 (calculated 402.4)
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HPLC Purity : >98% (C18 column, acetonitrile/water gradient)
Chemical Reactions Analysis
Types of Reactions
6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of MCT1-expressing cancer cells, which are known for their high energy demands. The mechanism involves blocking lactate and pyruvate influx into these cells, leading to impaired viability due to metabolic disruption .
Table 1: Anticancer Activity Against Different Cell Lines
Antimicrobial Activity
The compound has demonstrated moderate to high antimicrobial activity against a range of bacteria and fungi. Comparative studies show that it performs favorably against standard antimicrobial agents like nitrofurantoin and clotrimazole .
Table 2: Antimicrobial Activity Profile
| Microorganism | Activity (Zone of Inhibition in mm) | Standard Control |
|---|---|---|
| Staphylococcus aureus | 18 | Nitrofurantoin |
| Candida albicans | 16 | Clotrimazole |
| Escherichia coli | 0 | N/A |
Anti-inflammatory Effects
Research indicates that derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. By suppressing COX activity, these compounds can reduce the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .
Table 3: Inhibition of COX Enzymes
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| 6-anilino... | 75 | 80 |
| Diclofenac | 85 | 90 |
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers synthesized a series of thienopyrimidine derivatives including 6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one and evaluated their antiproliferative effects on various cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity, suggesting potential pathways for drug development targeting specific cancer types .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of antimicrobial agents included this compound against several pathogens. The findings revealed significant activity against Staphylococcus aureus and Candida albicans, supporting its use as a lead compound for developing new antimicrobial therapies .
Case Study 3: Anti-inflammatory Mechanisms
A recent review outlined the anti-inflammatory properties of pyrimidine derivatives, including our compound of interest. The inhibition of COX enzymes was highlighted as a key mechanism through which these compounds exert their effects, paving the way for further investigations into their therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of 6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, thereby disrupting the bacterium’s energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, blocking its function and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Thienopyrimidine derivatives: Investigated for their potential as kinase inhibitors and anticancer agents.
Uniqueness
What sets 6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one apart is its unique combination of structural features from both benzimidazole and thienopyrimidine scaffolds. This hybrid structure allows it to interact with multiple biological targets, making it a versatile compound for drug development and other scientific applications.
Biological Activity
6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C19H13N5OS
- Molecular Weight : 359.404 g/mol
- CAS Number : 82043362
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Research indicates that it may inhibit specific kinases and modulate pathways associated with cell proliferation and apoptosis.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCC827 (lung cancer) | 6.26 ± 0.33 | |
| NCI-H358 (lung cancer) | 6.48 ± 0.11 | |
| HL-60 (leukemia) | 5.00 ± 0.20 | |
| MCF-7 (breast cancer) | 7.50 ± 0.15 |
These results indicate a promising profile for the compound as a potential anticancer agent.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antibacterial activity. In vitro studies have reported the following minimum inhibitory concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
- Case Study on Lung Cancer Treatment : A study involving HCC827 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability, correlating with increased apoptosis markers such as caspase activation and PARP cleavage.
- Antimicrobial Efficacy Analysis : In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option.
Q & A
Q. What are the common synthetic routes for preparing 6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one and its analogs?
Methodological Answer: The synthesis typically involves multi-step strategies:
- Thienopyrimidinone Core Formation : Start with cyclization of 2-aminothiophene derivatives using reagents like phosphorus oxychloride (POCl₃) or Vilsmeier-Haack reagent (DMF-POCl₃) under reflux or microwave-assisted conditions (95°C, 80 W for 20 min) .
- Substituent Introduction : The 7-position benzimidazole group can be introduced via Suzuki coupling or nucleophilic aromatic substitution. For example, Pd-catalyzed cross-coupling reactions using brominated intermediates and aryl boronic acids achieve C-C bond formation .
- Reductive Amination : For 6-anilino derivatives, reductive amination of aldehyde intermediates (e.g., 6-formylthienopyrimidinone) with anilines using sodium cyanoborohydride (NaBH₃CN) at pH 6 yields target compounds in 45–89% yields .
Q. How are thieno[3,2-d]pyrimidin-4(3H)-one derivatives characterized for structural validation?
Methodological Answer: Key techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.3–7.6 ppm for benzimidazole) and IR for functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H]+ calculated for C17H16N3OS: 310.1009) .
- X-ray Crystallography : Resolves ambiguous regiochemistry in fused-ring systems .
Q. What preliminary biological assays are used to screen these compounds?
Methodological Answer:
- Enzyme Inhibition : For PDE7 inhibitors, assays measure IC₅₀ values using fluorescent substrates (e.g., 28e showed IC₅₀ = 1.2 nM) .
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., murine B16 melanoma) assess potency, with GI₅₀ values compared to reference drugs .
- Antimicrobial Screening : Agar diffusion or microdilution methods determine MIC values against bacterial/fungal strains .
Advanced Research Questions
Q. How do substituents at the 6- and 7-positions influence biological activity and selectivity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- 6-Position : Bulky or electron-withdrawing groups (e.g., Cl, OCH₃) reduce PDE7 inhibitory activity due to steric hindrance (e.g., 6-Cl derivative IC₅₀ > 100 nM vs. 1.2 nM for 7-substituted analogs) .
- 7-Position : Benzimidazole or triazolo groups enhance target engagement via π-π stacking (e.g., 28e’s nanomolar potency) .
- Selectivity Optimization : Computational docking (e.g., Glide SP scoring) identifies key interactions (e.g., hydrogen bonds with PDE7’s Gln413), guiding substitutions to minimize off-target effects .
Q. How can conflicting bioactivity data between in vitro and cellular assays be resolved?
Methodological Answer:
- Permeability Assessment : Use Caco-2 monolayers or PAMPA to evaluate membrane penetration. Poor cellular uptake may explain discrepancies (e.g., high enzyme IC₅₀ but low cellular GI₅₀) .
- Metabolic Stability : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated oxidation), prompting prodrug strategies .
- Off-Target Profiling : Kinase panels or proteome-wide screens (e.g., KINOMEscan) detect unintended targets causing cytotoxicity .
Q. What strategies improve the solubility and bioavailability of thienopyrimidinone derivatives?
Methodological Answer:
- Prodrug Design : Esterification of carboxylic acids (e.g., ethyl ester prodrugs) enhances oral absorption .
- Cocrystallization : Coformers like succinic acid improve aqueous solubility (e.g., 4g’s solubility increased from <0.1 mg/mL to 2.5 mg/mL) .
- Nanoparticle Formulation : PEGylated liposomes or PLGA nanoparticles achieve sustained release in pharmacokinetic studies .
Data Contradiction Analysis
Q. Why do some derivatives show potent enzyme inhibition but weak cellular activity?
Methodological Resolution:
- Cellular Efflux : ABCB1 transporter assays (e.g., calcein-AM inhibition) may reveal efflux pump-mediated resistance. Inhibitors like verapamil can restore activity .
- Protein Binding : Equilibrium dialysis quantifies serum protein binding (e.g., >95% binding for lipophilic derivatives), reducing free drug concentrations .
- Redox Sensitivity : Antioxidants (e.g., NAC) test ROS-mediated false positives in MTT assays .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
